tert-butyl 4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate
Overview
Description
“tert-butyl 4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate” is a chemical compound with the molecular formula C17H24N4O2 . It has a molecular weight of 316.4 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C17H24N4O2/c1-12-19-15-14 (6-5-9-18-15)21 (12)13-7-10-20 (11-8-13)16 (22)23-17 (2,3)4/h5-6,9,13H,7-8,10-11H2,1-4H3 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a melting point range of 197 - 200°C . The compound is solid in its physical form . Other physical and chemical properties such as boiling point and density are not available in the search results.Scientific Research Applications
Synthetic Routes and Chemical Properties
Research highlights the significance of tert-butyl 4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate in the synthesis of complex molecules like vandetanib. The compound has been identified as a key intermediate in various synthetic routes, indicating its utility in industrial-scale production due to favorable yields and commercial value (Mi, 2015). Additionally, its structural motif finds relevance in the synthesis of N-heterocycles, showcasing its versatility in creating bioactive molecules (Philip et al., 2020).
Applications in Medicinal Chemistry and Environmental Sciences
The compound's structural framework is integral in medicinal chemistry, especially in the design and synthesis of kinase inhibitors and other therapeutically significant molecules. For instance, imidazo[4,5-b]pyridines, closely related to this compound, are explored for their potential as kinase inhibitors, highlighting the scaffold's importance in drug discovery (Scior et al., 2011).
Environmental applications are also notable, where the compound's derivatives have been evaluated for their potential in fuel additives and pollution control. For example, the study on MTBE (Methyl Tert-butyl Ether) decomposition, while not directly mentioning the compound, illustrates the relevance of tert-butyl and pyridine derivatives in environmental remediation efforts (Hsieh et al., 2011).
Safety and Hazards
The compound has been assigned a Chemwatch Hazard Alert Code of 2 . The safety information includes several hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
tert-butyl 4-(2-methylimidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-12-19-15-14(6-5-9-18-15)21(12)13-7-10-20(11-8-13)16(22)23-17(2,3)4/h5-6,9,13H,7-8,10-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMOLHUEKZRXBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3CCN(CC3)C(=O)OC(C)(C)C)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701115760 | |
Record name | 1-Piperidinecarboxylic acid, 4-(2-methyl-1H-imidazo[4,5-b]pyridin-1-yl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701115760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373350-44-7 | |
Record name | 1-Piperidinecarboxylic acid, 4-(2-methyl-1H-imidazo[4,5-b]pyridin-1-yl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373350-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 4-(2-methyl-1H-imidazo[4,5-b]pyridin-1-yl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701115760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.